2,3-Dichlorofuro[2,3-c]pyridin-7-amine
Description
2,3-Dichlorofuro[2,3-c]pyridin-7-amine is a fused heterocyclic compound comprising a pyridine ring fused with a furan moiety at the [2,3-c] position. The molecule features two chlorine substituents at the 2- and 3-positions of the fused furan ring and a primary amine group at the 7-position of the pyridine core (Fig. 1). Its molecular formula is C₇H₄Cl₂N₂O, with a calculated molecular weight of 203.03 g/mol (derived from atomic masses). Notably, this compound is listed as discontinued in commercial catalogs, limiting its accessibility for current research .
Properties
Molecular Formula |
C7H4Cl2N2O |
|---|---|
Molecular Weight |
203.02 g/mol |
IUPAC Name |
2,3-dichlorofuro[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-3-1-2-11-7(10)5(3)12-6(4)9/h1-2H,(H2,10,11) |
InChI Key |
IAXSGWNYYIHPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=C(O2)Cl)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Heterocyclic Compounds
The structural and functional attributes of 2,3-dichlorofuro[2,3-c]pyridin-7-amine are best contextualized against related fused heterocycles (Table 1). Key analogs include:
Table 1: Comparative Analysis of Fused Heterocyclic Amines
Key Observations:
Core Heteroatom Influence: The furopyridine core (oxygen) in this compound contrasts with thienopyridine (sulfur) in Thieno[2,3-c]pyridin-7-amine. Sulfur’s larger atomic size and polarizability may enhance π-stacking interactions in biological systems compared to oxygen .
Substituent Effects :
- The 2,3-dichloro groups in the target compound introduce strong electron-withdrawing effects, which could lower the amine’s basicity and influence electrophilic substitution patterns. This contrasts with the 4-iodo substituent in 4-iodofuro[2,3-c]pyridin-7-amine, where iodine’s weaker C-I bond may confer reactivity in cross-coupling reactions .
- N,N-Dimethylation in pyrrolo[2,3-c]pyridin-7-amine () increases lipophilicity, a critical factor in drug design .
Commercial Accessibility: The discontinued status of this compound contrasts with available analogs like the thieno and iodo derivatives, which remain accessible for synthetic and pharmacological studies .
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